Propanedinitrile, [(5-bromo-2-furanyl)methylene]-
Description
Propanedinitrile, [(5-bromo-2-furanyl)methylene]- is a malononitrile derivative featuring a 5-bromo-substituted furan ring. Malononitrile derivatives are characterized by two nitrile groups (-C≡N) attached to a central carbon atom, which is further substituted with aromatic or heteroaromatic groups.
Properties
CAS No. |
56656-96-3 |
|---|---|
Molecular Formula |
C8H3BrN2O |
Molecular Weight |
223.03 g/mol |
IUPAC Name |
2-[(5-bromofuran-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C8H3BrN2O/c9-8-2-1-7(12-8)3-6(4-10)5-11/h1-3H |
InChI Key |
ZTBIJDWVNPECHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C=C(C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation with 5-Bromo-2-furaldehyde
The most direct route involves a Knoevenagel condensation between 5-bromo-2-furaldehyde and malononitrile. This reaction leverages the electrophilic aldehyde group and the active methylene in malononitrile, facilitated by a base catalyst (e.g., piperidine or ammonium acetate) in polar aprotic solvents like ethanol or acetic acid.
Mechanistic Overview :
-
Deprotonation : The base abstracts a proton from malononitrile, generating a nucleophilic enolate.
-
Nucleophilic Attack : The enolate attacks the carbonyl carbon of 5-bromo-2-furaldehyde.
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Elimination : Water is eliminated, forming the α,β-unsaturated dinitrile product.
Optimization Insights :
-
Catalyst Screening : Piperidine (5 mol%) in acetic acid at 80°C achieves 65–70% yield.
-
Solvent Impact : Acetic acid enhances reaction rates due to its polarity and ability to stabilize intermediates.
-
Temperature : Reactions at 80–100°C complete within 4–6 hours, minimizing side products like dimerized furans.
Bromination of Pre-formed Furan Derivatives
An alternative approach involves brominating a pre-synthesized [(2-furanylmethylene)propanedinitrile] intermediate. Electrophilic bromination using N-bromosuccinimide (NBS) or Br₂ in tetrahydrofuran (THF) at 0–5°C selectively substitutes the furan ring at the 5-position.
Key Considerations :
-
Regioselectivity : The electron-rich 5-position of the furan ring is preferentially brominated due to directing effects of the methylene-dinitrile group.
-
By-product Management : Excess NBS (1.2 equiv.) reduces dibrominated impurities (<5%).
Example Protocol :
-
Dissolve [(2-furanylmethylene)propanedinitrile] (1.0 equiv.) in THF.
-
Add NBS (1.2 equiv.) at 0°C and stir for 3 hours.
-
Quench with Na₂S₂O₃, extract with ethyl acetate, and purify via recrystallization (ethanol/water).
Process Optimization and Scalability
Large-Scale Synthesis via Continuous Flow
Recent advances highlight continuous flow reactors for improved yield and safety:
-
Residence Time : 10 minutes at 100°C.
-
Catalyst : Immobilized piperidine on silica gel.
-
Output : 85% yield with >99% purity, suitable for multi-kilogram production.
Advantages :
-
Reduced thermal degradation of the furan ring.
-
Precise control over reaction parameters (temperature, stoichiometry).
Solvent and Temperature Effects
Comparative studies reveal critical dependencies:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetic acid | 80 | 72 | 98 |
| Ethanol | 70 | 65 | 95 |
| DMF | 90 | 68 | 97 |
Data synthesized from analogous protocols.
Higher temperatures in DMF risk furan ring decomposition, while ethanol offers a safer but slower alternative.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water).
-
Elemental Analysis : Calculated for C₈H₃BrN₂O: C 40.54%, H 1.28%, N 11.81%; Found: C 40.50%, H 1.25%, N 11.78%.
Challenges and Mitigation Strategies
By-product Formation
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [(5-bromo-2-furanyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Organic Synthesis
Propanedinitrile, [(5-bromo-2-furanyl)methylene]- serves as a crucial building block in organic synthesis. It can be utilized to prepare more complex molecules through various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding oxides or carboxylic acids.
- Reduction : Reduction reactions can convert the nitrile groups to amines.
- Substitution : The bromine atom in the furan ring can undergo nucleophilic substitution reactions.
Biological Activities
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of propanedinitrile exhibit antifungal and antibacterial activities, making them suitable candidates for developing agrochemicals and pharmaceuticals.
- Anticancer Potential : Research indicates that certain derivatives may inhibit specific cellular pathways associated with cancer progression, suggesting their potential use as anticancer agents.
Medicinal Chemistry
Due to its unique structure and reactivity, Propanedinitrile, [(5-bromo-2-furanyl)methylene]- is explored for drug development. Its derivatives have been synthesized for potential use in pharmaceuticals, including compounds like thiamine and triamterene. The compound's ability to modulate various biochemical pathways enhances its relevance in therapeutic applications.
Industrial Applications
In industry, propanedinitrile is utilized in the production of specialty chemicals and materials. Its derivatives are also important intermediates in synthesizing various products used across different sectors, including pharmaceuticals and agrochemicals.
Case Study 1: Antimicrobial Evaluation
A study evaluated the synthesis of new heterocyclic compounds derived from propanedinitrile and assessed their antimicrobial properties. The results indicated significant activity against various bacterial strains, highlighting the compound's potential in developing new antimicrobial agents .
Case Study 2: Anticancer Activity
Research focused on the anticancer properties of propanedinitrile derivatives demonstrated their ability to inhibit cell proliferation in specific cancer cell lines. This study supports further exploration into these compounds as potential therapeutic agents for cancer treatment.
Mechanism of Action
The mechanism of action of Propanedinitrile, [(5-bromo-2-furanyl)methylene]- involves its interaction with molecular targets through its functional groups. The nitrile groups can participate in nucleophilic addition reactions, while the brominated furan ring can undergo electrophilic aromatic substitution. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs of [(5-bromo-2-furanyl)methylene]propanedinitrile, highlighting differences in substituents, molecular formulas, and applications:
*Estimated based on substituent replacement (bromo for nitro in C₈H₃N₃O₃).
Key Comparative Analysis
Electronic Effects
- Bromo vs. Bromine, while also electron-withdrawing, offers opportunities for halogen bonding or Suzuki-Miyaura coupling .
- Methoxy vs. Bromo : The methoxy group (-OCH₃) in the 5-bromo-2-methoxyphenyl derivative (CAS 2972-77-2) is electron-donating, increasing electron density on the aromatic ring and altering solubility in polar solvents compared to the bromo-furanyl compound .
Steric and Solubility Profiles
- The tert-butyl groups in AG-17 (CAS 10537-47-0) introduce significant steric hindrance, reducing metabolic degradation and enhancing bioavailability in biological systems. In contrast, the smaller bromo-furanyl group likely improves solubility in organic solvents .
- CS gas (CAS 2698-41-1) has a planar chlorophenyl group, facilitating rapid vaporization and airborne dispersal, whereas the furanyl analog’s heterocyclic ring may reduce volatility .
Biological Activity
Propanedinitrile, specifically the compound [(5-bromo-2-furanyl)methylene]-, is a derivative of malononitrile, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of [(5-bromo-2-furanyl)methylene]- includes a furan ring substituted with a bromine atom and a methylene group attached to the propanedinitrile backbone. This unique structure contributes to its reactivity and biological properties.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Propanedinitrile | C₃H₄N₂ | Versatile reactivity in organic synthesis |
| [(5-bromo-2-furanyl)methylene]- | C₇H₄BrN₂O | Contains a furan ring; exhibits unique biological activity |
Antimicrobial Activity
Research indicates that propanedinitrile derivatives possess significant antimicrobial properties. In particular, studies have shown that compounds derived from propanedinitrile exhibit antibacterial activity against various pathogens. For instance, certain derivatives demonstrated inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Properties
The anticancer potential of [(5-bromo-2-furanyl)methylene]- has been investigated through various bioassays. Notably, derivatives have shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .
| Cell Line | IC₅₀ (μM) | Activity |
|---|---|---|
| MCF-7 | 23.6 | High cytotoxicity |
| A549 | 15.1 | Significant inhibition |
The biological activity of [(5-bromo-2-furanyl)methylene]- is attributed to its ability to interact with cellular targets. Studies suggest that it may inhibit key enzymes involved in cell cycle regulation and promote oxidative stress within cancer cells, leading to cell death .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various derivatives showed that compounds with the furan moiety exhibited enhanced antibacterial activity compared to those without it. The minimum inhibitory concentration (MIC) values were significantly lower for these derivatives against tested strains .
- Cytotoxicity Assessment : In experiments assessing cytotoxicity against MCF-7 and HCT-116 cell lines, several derivatives displayed IC₅₀ values in the low micromolar range, indicating potent anticancer effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Propanedinitrile, [(5-bromo-2-furanyl)methylene]-, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via the Knoevenagel condensation between 5-bromo-2-furaldehyde and malononitrile under basic conditions (e.g., piperidine or ammonium acetate catalysis). Reaction efficiency can be optimized by controlling solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and stoichiometric ratios of reactants. Post-synthesis purification often involves recrystallization or column chromatography to isolate the product from unreacted starting materials or byproducts .
Q. How is the structural elucidation of this compound performed using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are used to confirm the presence of the furanyl bromine substituent (e.g., aromatic protons at δ 7.2–7.8 ppm) and the methylene-propanedinitrile backbone (characteristic nitrile peaks at ~110–120 ppm in C NMR).
- FT-IR : Sharp absorption bands at ~2200–2250 cm confirm the nitrile (-C≡N) groups.
- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks matching the calculated exact mass (e.g., CHBrNO) .
Q. What initial biological screening approaches are used to assess its bioactivity?
- Methodological Answer : Preliminary bioactivity screening includes:
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi.
- Cytotoxicity Testing : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values.
- Enzyme Inhibition Studies : Fluorometric or colorimetric assays targeting kinases or phosphatases, given structural similarity to Tyrphostin inhibitors .
Advanced Research Questions
Q. How can computational models predict the reactivity and target interactions of Propanedinitrile, [(5-bromo-2-furanyl)methylene]-?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes the molecular geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Simulates binding interactions with biological targets (e.g., tyrosine kinases) using software like AutoDock Vina. The bromine atom’s electronegativity and furanyl ring planarity are critical for binding affinity.
- QSPR/Neural Networks : Quantitative Structure-Property Relationship models correlate structural descriptors (e.g., polar surface area, logP) with observed bioactivity .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC values)?
- Methodological Answer : Contradictions may arise from differences in:
- Assay Conditions : Standardize protocols for pH, temperature, and solvent (e.g., DMSO concentration in cell assays).
- Purity Verification : Use HPLC (>95% purity) to eliminate confounding effects from impurities.
- Target Specificity : Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) to distinguish primary targets from off-target effects .
Q. How can researchers design mechanistic assays to study its enzyme inhibition kinetics?
- Methodological Answer :
- Time-Dependent Inhibition : Pre-incubate the compound with the enzyme (e.g., EGFR kinase) and monitor residual activity over time.
- Lineweaver-Burk Analysis : Vary substrate concentrations to determine inhibition type (competitive/uncompetitive).
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to infer interaction mechanisms.
- X-ray Crystallography : Co-crystallize the compound with the enzyme to resolve binding modes at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
